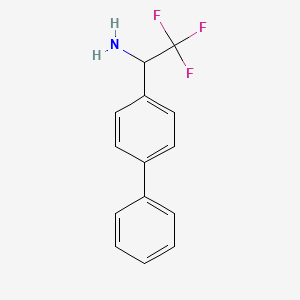

1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine

Description

Contextualization of Fluoroamines in Modern Organic Synthesis

Fluoroamines, organic compounds containing both a fluorine atom and an amino group, have emerged as a pivotal class of molecules in modern organic synthesis. The introduction of fluorine can dramatically alter a molecule's properties, including its pKa, lipophilicity, metabolic stability, and conformational preferences. These modifications are highly sought after in the development of pharmaceuticals and agrochemicals. For instance, the strong electron-withdrawing nature of the trifluoromethyl group (CF3) can significantly lower the basicity of a nearby amino group, a feature that can be exploited to fine-tune the pharmacokinetic profile of a drug candidate.

The synthesis of fluoroamines often requires specialized reagents and strategies to control the regioselectivity and stereoselectivity of the fluorination and amination steps. The development of new catalytic methods for the asymmetric synthesis of these compounds is an active area of research, driven by the increasing demand for enantiomerically pure fluorinated molecules.

Significance of Chiral Fluorinated Amines in Stereoselective Transformations

The presence of a stereocenter in a molecule is of paramount importance, particularly in biological systems where enantiomers can exhibit vastly different activities. Chiral fluorinated amines are valuable building blocks in the synthesis of complex, biologically active molecules. They can serve as chiral auxiliaries, ligands for asymmetric catalysis, or as key structural motifs in the final target compound.

Stereoselective transformations that forge carbon-fluorine or carbon-nitrogen bonds are crucial for accessing enantiomerically enriched fluoroamines. Methodologies such as asymmetric hydrogenation of trifluoromethyl imines, nucleophilic addition to chiral imines, and enzymatic resolutions have been developed to meet this challenge. bohrium.comacs.org The ability to control the stereochemistry at the carbon bearing the trifluoromethyl group and the amine is a testament to the advancements in modern stereoselective synthesis.

Structural Overview and Stereochemical Potential of 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine

Structural Features

This compound possesses a unique combination of structural motifs that contribute to its chemical character. The biphenyl (B1667301) group, a rigid and planar aromatic system, provides a significant hydrophobic character. The free rotation around the single bond connecting the two phenyl rings can be sterically hindered by ortho substituents, leading to atropisomerism in some biphenyl derivatives.

The ethylamine (B1201723) backbone is substituted with a trifluoromethyl group at the 2-position. The C-F bonds are strong and the CF3 group is highly electronegative and sterically demanding. The presence of the trifluoromethyl group influences the conformation of the ethylamine chain. Studies on 2,2,2-trifluoroethylamine (B1214592) have shown the existence of different conformers (gauche and anti) due to rotation around the C-C bond. acs.org

Stereochemical Potential

The key stereochemical feature of this compound is the chiral center at the carbon atom bonded to the biphenyl group, the amino group, and the trifluoromethyl group (C1 of the ethylamine chain). This makes the compound exist as a pair of enantiomers, (R)-1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine and (S)-1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine.

The synthesis of this compound as a single enantiomer is a significant challenge and a primary goal for its potential applications in stereoselective synthesis. Asymmetric synthesis or chiral resolution would be required to obtain the enantiomerically pure forms.

Proposed Synthesis

A plausible synthetic route to this compound could involve the reductive amination of a suitable ketone precursor, 1-(biphenyl-4-yl)-2,2,2-trifluoroethan-1-one. This ketone could be synthesized via a Friedel-Crafts acylation of biphenyl with trifluoroacetic anhydride (B1165640) or a related reagent. rsc.org

The subsequent reductive amination of the ketone with an ammonia (B1221849) source in the presence of a reducing agent would yield the target amine. To achieve stereoselectivity, this step could be performed using a chiral catalyst or a chiral auxiliary. acs.org For example, asymmetric reductive amination of aryl-trifluoromethyl ketones has been successfully achieved using ruthenium catalysts. acs.orgnih.gov

Table 1: Key Structural and Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-amine |

| Molecular Formula | C14H12F3N |

| Molecular Weight | 267.25 g/mol |

| Key Functional Groups | Biphenyl, Amine, Trifluoromethyl |

| Chiral Center | Yes, at C1 of the ethylamine chain |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLKUCUJUJTRNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Biphenyl 4 Yl 2,2,2 Trifluoro Ethylamine and Its Analogues

Direct Amination and Trifluoroethylation Strategies

Direct methods for the introduction of the trifluoroethylamino group are sought after for their efficiency and atom economy. These strategies can be broadly categorized into the trifluoroethylation of suitable amine precursors and the direct trifluoroethylamination of pre-functionalized substrates.

Trifluoroethylation of Amine Precursors in the Synthesis of N-Trifluoroethylamine Derivatives

The trifluoroethylation of primary or secondary amines serves as a direct route to N-trifluoroethylated products. A variety of reagents and methods have been developed for this transformation. One common approach involves the use of trifluoroethylating agents such as trifluoroethyl halides or trifluoroethyl triflate. However, these reagents can be expensive and may require harsh reaction conditions.

A more practical and catalyst-free method utilizes trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group. rsc.org This reaction typically involves the reduction of an in situ-formed intermediate. For the synthesis of a tertiary amine like an N-substituted 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine, a secondary amine precursor would be required. The reaction proceeds in conventional glassware and tolerates a range of functional groups. rsc.org

Another strategy involves the use of 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot N-H insertion reaction catalyzed by an iron porphyrin complex. rsc.org This method is effective for the N-trifluoroethylation of anilines and could be adapted for biphenylamine derivatives.

Direct Trifluoroethylamination of Prefunctionalized Substrates

Direct trifluoroethylamination involves the simultaneous introduction of both the trifluoromethyl and the amino group to a suitable substrate. While specific examples for the direct synthesis of this compound are not extensively documented, methodologies for the direct amination of fluoropolymers by lithium alkylamides suggest the possibility of nucleophilic substitution of a suitable leaving group on a biphenyl (B1667301) scaffold. researchgate.net

More relevant to the target compound would be the reductive amination of a corresponding ketone, 4-biphenyl trifluoromethyl ketone. This approach, while often discussed in the context of asymmetric synthesis, can also be performed under non-chiral conditions to yield the racemic product.

Asymmetric Synthesis Approaches Towards Enantiomerically Enriched this compound

The biological activity of chiral amines is often dependent on their stereochemistry, making enantioselective synthesis a critical goal. Both biocatalytic and metal-catalyzed methods have been developed for the asymmetric synthesis of chiral amines, including those with bulky and fluorinated substituents.

Biocatalytic Pathways: ω-Transaminase Mediated Reductive Amination for Chiral Trifluoromethylated Amines

ω-Transaminases (ω-TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.combrandeis.edu These enzymes, which utilize pyridoxal-5'-phosphate (PLP) as a cofactor, can catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. nih.gov The synthesis of amines with bulky substituents, such as a biphenyl group, can be challenging for wild-type enzymes due to steric hindrance in the active site. brandeis.edu

However, protein engineering has enabled the development of ω-TA variants with expanded substrate scope and enhanced activity towards bulky ketones. nih.gov For instance, an engineered ω-transaminase has been successfully used for the asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine from 4'-(trifluoromethyl)acetophenone. nih.gov Furthermore, rational design has been applied to engineer an (S)-selective ω-transaminase from Vibrio fluvialis to catalyze the amination of the bulky ketone 2-acetylbiphenyl, yielding the corresponding amine with high enantiomeric excess. nih.gov This demonstrates the potential of ω-transaminases for the synthesis of enantiomerically enriched this compound from the corresponding trifluoromethyl ketone.

| Substrate | ω-Transaminase Variant | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) |

| 4'-(trifluoromethyl)acetophenone | VsTA R411A | Isopropylamine | (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | - | >99 |

| 2-acetylbiphenyl | Engineered Vf-ω-TAm | Isopropylamine | (S)-1-(1,1′-biphenyl-2-yl)ethanamine | 42 | >99 |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed asymmetric reactions provide a powerful alternative to biocatalysis for the synthesis of chiral amines. Rhodium-catalyzed methodologies have been particularly successful in this area.

Rhodium-Catalyzed Additions to Activated Imines for α-Chiral Amines

Rhodium-catalyzed asymmetric addition of nucleophiles to imines is a well-established method for the synthesis of α-chiral amines. This approach typically involves the in situ formation of a chiral rhodium complex that coordinates to the imine, rendering it susceptible to enantioselective nucleophilic attack. While specific examples for the direct synthesis of this compound via this method are scarce, the general principle can be applied. An imine formed from 4-biphenylcarboxaldehyde and a suitable amine, followed by the addition of a trifluoromethyl nucleophile under the influence of a chiral rhodium catalyst, could potentially yield the target compound.

A closely related and highly relevant transformation is the ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones. This method provides access to primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity using ammonium (B1175870) acetate (B1210297) as the nitrogen source and hydrogen gas as the reductant. The reaction tolerates a wide range of functional groups on the aromatic ring. Given the structural similarity, this methodology could likely be adapted for the synthesis of enantiomerically enriched this compound from 4-biphenyl trifluoromethyl ketone.

| Aryl Trifluoromethyl Ketone | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (%) |

| 2,2,2-Trifluoroacetophenone | [Ru(p-cymene)Cl₂]₂ | (S)-t-Bu-PyOX | 92 | 97 |

| 4'-Methyl-2,2,2-trifluoroacetophenone | [Ru(p-cymene)Cl₂]₂ | (S)-t-Bu-PyOX | 85 | 96 |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | [Ru(p-cymene)Cl₂]₂ | (S)-t-Bu-PyOX | 88 | 95 |

| 4'-Chloro-2,2,2-trifluoroacetophenone | [Ru(p-cymene)Cl₂]₂ | (S)-t-Bu-PyOX | 75 | 94 |

| 4'-Bromo-2,2,2-trifluoroacetophenone | [Ru(p-cymene)Cl₂]₂ | (S)-t-Bu-PyOX | 71 | 93 |

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Arylation of Fluoroalkylamines

Palladium-catalyzed C-N cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of arylamines. The N-arylation of fluoroalkylamines, such as 2,2,2-trifluoroethylamine, presents unique challenges due to the electron-withdrawing nature of the fluoroalkyl group, which can affect the nucleophilicity of the amine and the stability of the resulting products. researchgate.netrsc.orgresearchgate.netnih.govnih.govnih.gov

Researchers have developed specialized conditions to address these challenges. A key innovation has been the use of weaker bases, such as potassium phenoxide (KOPh), in place of the strong alkoxide or amide bases typically employed in Buchwald-Hartwig amination. researchgate.netrsc.orgresearchgate.netnih.govnih.gov This modification is crucial as the fluorinated aniline (B41778) products are often unstable under strongly basic conditions. rsc.orgresearchgate.netnih.govnih.gov

The choice of ligand is also critical for a successful reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as AdBippyPhos (a dialkylbiaryl phosphine ligand), have proven to be highly effective in combination with a palladium precatalyst like [Pd(allyl)Cl]₂. researchgate.netrsc.orgresearchgate.netnih.govnih.gov These catalytic systems can achieve high yields with low catalyst loadings, often less than 0.50 mol%. researchgate.netresearchgate.net

Mechanistic studies have revealed that the resting state of the catalyst is a palladium phenoxide complex, (BippyPhosPd(Ar)OPh). The turnover-limiting step in the catalytic cycle is the reductive elimination to form the C-N bond, a step that is influenced by the electronic properties of the fluoroalkyl substituent. researchgate.netrsc.orgresearchgate.netnih.gov

A pertinent example is the synthesis of 4-(2,2,2-trifluoroethyl)-1,1'-biphenyl. In a study, this compound was successfully synthesized via a palladium-catalyzed cross-coupling reaction between 4-biphenylboronic acid and 2,2,2-trifluoroethyl iodide. The reaction proceeded efficiently in the presence of a suitable palladium catalyst and base, demonstrating the feasibility of introducing the biphenyl moiety through this methodology. cas.cn

Table 1: Palladium-Catalyzed N-Arylation of 2,2,2-Trifluoroethylamine with Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-n-butylbromobenzene | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 95 |

| 2 | 4-chlorotoluene | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 88 |

| 3 | 4-bromobenzonitrile | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 92 |

| 4 | 1-bromo-4-methoxybenzene | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 91 |

Copper-Mediated Arylation Protocols

Copper-mediated C-N cross-coupling reactions, often referred to as Ullmann or Chan-Lam-Evans couplings, offer a valuable alternative to palladium-catalyzed methods. These protocols have been successfully applied to the N-arylation of fluoroalkylamines and trifluoroacetamide (B147638) with arylboronic acids. researchgate.net

A typical system for the N-arylation of di- or trifluoroethylamine involves the use of copper(II) acetate (Cu(OAc)₂) as the catalyst in the presence of pyridine (B92270) (Py) and silver nitrate (B79036) (AgNO₃) as an additive. For the N-arylation of trifluoroacetamide, a Cu(OAc)₂/triethylamine (TEA) system is often employed. researchgate.net These methods are advantageous due to the lower cost and toxicity of copper compared to palladium. The reactions generally tolerate a variety of functional groups on the arylboronic acid, providing the corresponding N-arylated products in moderate to good yields under relatively mild conditions. researchgate.net

The Chan-Lam-Evans coupling is particularly noteworthy as it involves the reaction of two nucleophilic partners, the amine and the boronic acid, under oxidative conditions, often with atmospheric oxygen playing a role. nih.gov The fluoroalkyl group on the pyrimidine (B1678525) ring has been observed to significantly facilitate the N-arylation reaction, highlighting the electronic influence of these substituents. nih.gov

Table 2: Copper-Mediated N-Arylation of 2,2,2-Trifluoroethylamine with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst System | Additive | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Cu(OAc)₂ | AgNO₃ | Pyridine | CH₂Cl₂ | RT | 75 |

| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | AgNO₃ | Pyridine | CH₂Cl₂ | RT | 82 |

| 3 | 4-Chlorophenylboronic acid | Cu(OAc)₂ | AgNO₃ | Pyridine | CH₂Cl₂ | RT | 68 |

| 4 | 3-Tolylboronic acid | Cu(OAc)₂ | AgNO₃ | Pyridine | CH₂Cl₂ | RT | 78 |

Chiral Auxiliary and Ligand-Controlled Methodologies in Stereoselective Synthesis

The stereoselective synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.

One successful application of this strategy is in the asymmetric synthesis of chiral α-SCF₃-β-ketoesters, which can be adapted for the synthesis of chiral trifluoroethylamines. This methodology utilizes a chiral diamine, such as trans-1,2-diaminocyclohexane, to form an enantiopure enamine from a β-ketoester. Subsequent reaction with an electrophilic trifluoromethylthiolating agent, like N-trifluoromethylthio saccharin, affords the desired product with a newly created quaternary stereocenter. The chiral auxiliary can then be removed, yielding the enantioenriched α-substituted-α-trifluoromethylthio-β-ketoester with high enantioselectivity (up to 91% ee). mdpi.com This approach demonstrates the power of chiral auxiliaries in controlling the stereochemistry of reactions involving the introduction of fluorine-containing moieties.

Stereoselective Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient tools for generating molecular diversity. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govwikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgyoutube.comorganic-chemistry.org

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgnih.govnih.govorganic-chemistry.org

These reactions are known for their high atom economy and the ability to rapidly generate complex molecules. While the development of stereoselective variants of these reactions has been a significant challenge, recent advances have shown that enantioselectivity can be achieved through the use of chiral components or catalysts. wikipedia.org For instance, the addition of tert-butyl isocyanide to various aldehydes in a Passerini reaction can be rendered enantioselective by employing a catalytic system of titanium tetrachloride and a chiral bisphosphoramide. wikipedia.org

Advanced Synthetic Protocols Involving this compound Scaffolds

Radical Reaction Pathways for Carbon-Carbon Bond Formation

Radical reactions offer unique pathways for the formation of carbon-carbon bonds, often under mild conditions. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from a wide range of precursors. researchgate.netrsc.orgresearchgate.netrsc.orgprinceton.edunih.govchem-station.comnih.govlibretexts.orgresearchgate.netresearchgate.netnih.govmdpi.comrsc.org

The Giese reaction, which involves the addition of a carbon-centered radical to an electron-deficient alkene, is a classic example of a radical C-C bond-forming reaction. nih.govchem-station.comnih.govresearchgate.nethw.ac.uk Photoredox catalysis can be employed to generate the initial carbon radical from precursors such as carboxylic acids (via decarboxylation) or alkyl halides. nih.govhw.ac.uk This strategy allows for the formation of C-C bonds on scaffolds that may already contain the trifluoroethylamine moiety. For example, a radical generated on a suitable precursor could be added to an activated alkene to extend the carbon framework of a this compound derivative.

Cycloaddition Reactions in the Synthesis of Trifluoromethylated Heterocycles

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. The [3+2] cycloaddition reaction is particularly useful for the synthesis of five-membered heterocycles. Trifluoromethylated heterocycles can be accessed through cycloaddition reactions involving trifluoromethyl-containing building blocks.

A notable example is the use of N-2,2,2-trifluoroethylisatin ketimines in asymmetric [3+2] cycloaddition reactions. nih.gov When reacted with cinnamaldehyde (B126680) in the presence of a prolinol silyl (B83357) ether catalyst, these ketimines form chiral spirooxindole derivatives with excellent diastereoselectivities and enantioselectivities. nih.gov Similarly, the reaction with nitroolefins, catalyzed by a squaramide, also yields highly functionalized trifluoromethyl-containing spiro[pyrrolidin-3,2′-oxindoles] in high yields and stereoselectivities. nih.gov These examples highlight the utility of cycloaddition reactions in constructing complex heterocyclic scaffolds bearing the 2,2,2-trifluoroethylamino group.

Ring Closure Strategies (e.g., Aziridine (B145994) Formation from Fluorinated Amines and Imines)

A prominent and stereoselective method for the synthesis of 1-aryl-2,2,2-trifluoroethylamines involves the formation and subsequent ring-opening of a trifluoromethylated aziridine intermediate. This strategy offers a high degree of control over the stereochemistry of the final product. The general approach involves the reaction of an imine with a trifluoromethylating agent to form a transient or isolable aziridine, which is then opened to yield the desired amine.

A key precursor for the synthesis of this compound is the corresponding imine derived from 4-biphenylcarboxaldehyde. The synthesis of 4-biphenylcarboxaldehyde can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction of 4-bromobenzaldehyde (B125591) with phenylboronic acid.

Once the 4-biphenylcarboxaldehyde is obtained, it can be condensed with a suitable amine to form the corresponding imine. The subsequent aziridination of this imine is a critical step. While direct aziridination of imines with trifluoromethyl sources can be challenging, a related and well-documented approach involves the use of α,α,α-trifluoroketones.

A convenient and stereoselective synthesis of cis- and trans-1-alkyl-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines has been developed starting from the corresponding α,α,α-trifluoroketones. nih.gov This methodology involves three key steps: imination, α-chlorination, and a hydride-induced ring closure. nih.gov Although this specific example does not use a biphenyl substituent, the methodology is applicable to other aryl ketones and provides a strong basis for the synthesis of the desired biphenyl-containing aziridine.

The general scheme for this approach is as follows:

Imination: Reaction of an α,α,α-trifluoroacetophenone derivative (in this case, a hypothetical 4-biphenyl-2,2,2-trifluoroethanone) with a primary amine to form the corresponding trifluoromethylated imine.

α-Chlorination: The resulting imine is then chlorinated at the α-position.

Hydride-Induced Ring Closure: Treatment with a hydride reducing agent, such as sodium borohydride, induces an intramolecular cyclization to form the trifluoromethylated aziridine. nih.gov

The reactivity of these nonactivated α-CF3-aziridines can be further enhanced by N-alkylation or N-protonation, which facilitates a regio- and stereospecific ring opening with various nucleophiles to yield the final amine product. nih.gov

Furthermore, studies on the aziridination of imines substituted with aromatic groups, including biphenyl imines, have shown that they readily react with reagents like ethyl diazoacetate in the presence of a Lewis acid catalyst to form aziridines. researchgate.net This demonstrates the feasibility of forming an aziridine ring from a biphenyl-containing imine, which could then potentially be trifluoromethylated or undergo ring-opening to introduce the trifluoroethylamine moiety.

The following table summarizes a plausible synthetic route based on analogous reactions reported in the literature, outlining the key steps and expected outcomes for the synthesis of a 2-(biphenyl-4-yl)-3-(trifluoromethyl)aziridine intermediate.

| Step | Reactants | Reagents and Conditions | Product | Expected Observations |

| 1 | 4-Biphenylcarboxaldehyde, Ammonia (B1221849) | NH₃, Lewis Acid (e.g., TiCl₄) | N-(4-biphenylmethylene)imine | Formation of the imine, confirmed by spectroscopic methods. |

| 2 | N-(4-biphenylmethylene)imine | Trifluoromethylating agent (e.g., TMSCF₃), Catalyst | 2-(Biphenyl-4-yl)-3-(trifluoromethyl)aziridine | Formation of the aziridine ring, with potential for diastereoselectivity. |

| 3 | 2-(Biphenyl-4-yl)-3-(trifluoromethyl)aziridine | Reducing agent (e.g., H₂, Pd/C) or nucleophile | This compound | Regio- and stereospecific ring-opening to yield the target amine. |

Detailed Research Findings:

Research by Moens et al. provides significant insight into the synthesis and reactivity of trifluoromethylated aziridines. nih.gov Their work demonstrates that both cis- and trans-aziridines can be selectively synthesized and that their ring-opening is highly regio- and stereospecific. This level of control is crucial for the synthesis of enantiomerically pure target molecules. The study also highlights the increased susceptibility of N-tosylated trifluoromethylaziridines to nucleophilic attack, offering a pathway to a wider range of functionalized trifluoroethylamines. nih.gov

The work on the aziridination of biphenyl imines using ethyl diazoacetate confirms that the bulky biphenyl group does not hinder the formation of the aziridine ring. researchgate.net The reaction proceeds efficiently with low catalyst loading, and the mechanism is believed to involve Lewis acid activation of the imine. researchgate.net

While a direct, one-pot synthesis of this compound via an aziridination-ring opening cascade from readily available starting materials is not yet extensively documented, the existing literature on the synthesis of analogous compounds provides a robust framework for its successful preparation. The combination of established methods for precursor synthesis, imine formation, trifluoromethylated aziridination, and subsequent ring-opening offers a clear and viable synthetic strategy.

Mechanistic Investigations of Reactions Involving 1 Biphenyl 4 Yl 2,2,2 Trifluoro Ethylamine Derivatives

Electron Transfer (SET) Mechanisms in Trifluoromethylation Reactions

Single Electron Transfer (SET) is a fundamental process in many organic reactions, including trifluoromethylation. A typical investigation in this area would involve studying how derivatives of 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine might initiate or participate in reactions through the transfer of a single electron. Research in this vein often employs techniques such as cyclic voltammetry to determine the redox potentials of the compounds involved, thereby assessing the feasibility of an SET event. Computational studies are also frequently used to model the electron transfer process and to understand the electronic properties of the molecules that favor such a mechanism.

For a comprehensive understanding, experimental data would be required. A hypothetical data table for such an investigation might look like this:

Table 1: Electrochemical Properties and Reaction Yields for Hypothetical SET-Mediated Trifluoromethylation

| Derivative of this compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Reaction Yield (%) |

| Unsubstituted | Data not available | Data not available | Data not available |

| Electron-donating substituent | Data not available | Data not available | Data not available |

| Electron-withdrawing substituent | Data not available | Data not available | Data not available |

Note: This table is illustrative. No experimental data for this compound derivatives could be located.

Role of Radical Intermediates in Organic Transformations

Following a potential SET event, the formation of radical intermediates is a common consequence. The study of these highly reactive species is crucial for understanding reaction pathways and predicting product formation. In the context of this compound derivatives, research would focus on the generation, stability, and subsequent reactions of any corresponding radical intermediates. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are instrumental in detecting and characterizing radical species. Trapping experiments, where a radical scavenger is introduced to the reaction mixture, can also provide evidence for the existence of radical intermediates.

Detailed research findings would typically be presented in a format similar to the table below:

Table 2: Characterization of Postulated Radical Intermediates

| Proposed Radical Intermediate | Method of Detection | Key Spectroscopic Data / Trapped Product | Observed Reactivity |

| Amidyl Radical | Data not available | Data not available | Data not available |

| Carbon-centered Radical | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes. No specific information on radical intermediates of this compound was found.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

Derivatives of this compound could potentially serve as ligands in transition metal catalysis. The elucidation of the catalytic cycle is a cornerstone of mechanistic chemistry, providing a step-by-step description of the catalyst's journey through the reaction. This involves identifying all intermediates and transition states. Key steps in such cycles often include oxidative addition, reductive elimination, transmetalation, and migratory insertion.

To map out a catalytic cycle, researchers rely on a combination of kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of key intermediates. The effect of ligand structure, such as modifications to the biphenyl (B1667301) group or the amine on the this compound scaffold, on the efficiency and selectivity of the catalytic process would be a primary focus.

Table 3: Hypothetical Key Intermediates in a Transition Metal-Mediated Cross-Coupling Reaction

| Catalytic Cycle Step | Proposed Intermediate Structure | Method of Characterization | Stability/Reactivity Notes |

| Oxidative Addition | [M(L)n(Aryl)(X)] | Data not available | Data not available |

| Ligand Substitution | [M(L)n-1(Amine)(Aryl)(X)] | Data not available | Data not available |

| Reductive Elimination | Product Complex | Data not available | Data not available |

Note: This table represents a generalized approach to studying catalytic cycles. No specific catalytic applications or mechanistic studies for this compound were identified.

Applications of 1 Biphenyl 4 Yl 2,2,2 Trifluoro Ethylamine As a Synthetic Building Block and Intermediate

Role as a Precursor in the Assembly of Complex Molecular Architectures

The biphenyl (B1667301) moiety is a recognized structural scaffold in many complex molecules, including pharmaceuticals and materials. nih.govrsc.org The introduction of a trifluoroethylamine group can significantly influence a molecule's properties due to the electron-withdrawing nature and metabolic stability of the trifluoromethyl group. nih.gov While this suggests that 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine is a potentially valuable precursor, specific examples of its direct use in the assembly of complex molecular architectures are not detailed in the available literature. General synthetic routes to biphenyl derivatives often involve cross-coupling reactions like the Suzuki or Ullmann reactions to form the biaryl bond. nih.gov

Utilization as a Chiral Scaffold for Diverse Organic Synthesis

The presence of a stereocenter at the carbon atom bearing the amino group makes this compound a chiral building block. Chiral amines are crucial in asymmetric synthesis, where they can be used as resolving agents, chiral auxiliaries, or synthons for creating new stereocenters. nih.govenamine.net The synthesis of chiral α-trifluoromethylamines is an area of significant research, often employing precursors like N-2,2,2-trifluoroethylisatin ketimines in asymmetric reactions to achieve high stereoselectivity. nih.gov However, specific studies detailing the resolution of racemic this compound and the subsequent use of its enantiopure forms as a chiral scaffold are not presently available.

Incorporation into Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of great interest in medicinal and agricultural chemistry due to their unique biological activities. amazonaws.commdpi.comnih.gov The trifluoroethylamine moiety can be incorporated into heterocyclic rings through various cyclization reactions. For instance, amines are common starting materials for the synthesis of nitrogen-containing heterocycles. While there are numerous methods for synthesizing fluorinated heterocycles, the literature does not provide specific examples where this compound is explicitly used as the starting material for such transformations.

Strategy of Isosteric Replacements in Molecular Design

Isosteric and bioisosteric replacement is a common strategy in drug design to modify the physicochemical and pharmacological properties of a lead compound. The trifluoromethyl group is often used as a bioisostere for other groups to enhance metabolic stability, binding affinity, or lipophilicity. uni-muenchen.de The entire this compound fragment could theoretically be used to replace other aryl-alkyl-amine structures in a molecular design strategy. However, specific case studies or research findings documenting the application of this particular compound as an isosteric replacement are not found in the reviewed sources.

Q & A

Q. What are the recommended methods for synthesizing 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine?

Synthesis typically involves coupling reactions between biphenyl derivatives and trifluoroethylamine precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link biphenyl halides with trifluoroethylamine intermediates. Optimize reaction conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) to maximize yield and purity . Post-synthesis, purify via column chromatography or recrystallization, and confirm purity using HPLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR (¹H, ¹³C, ¹⁹F) to confirm fluorine substitution and biphenyl connectivity.

- Mass Spectrometry (MS) for molecular weight validation.

- Infrared (IR) Spectroscopy to identify amine (-NH₂) and trifluoromethyl (-CF₃) functional groups.

- X-ray Crystallography (using SHELXL for refinement) for absolute structural confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

Q. What are its primary research applications in medicinal chemistry?

The biphenyl moiety and fluorine substituents make it a candidate for:

- Drug discovery : As a fluorinated building block for kinase inhibitors or GPCR-targeted therapies.

- Biochemical probes : Fluorine’s electronegativity aids in studying binding interactions via ¹⁹F NMR .

Advanced Research Questions

Q. How can contradictory solubility data reported in literature be resolved?

Contradictions may arise from solvent polarity, temperature, or measurement methods. Address this by:

Q. What strategies optimize the synthetic yield of this compound under catalytic conditions?

Q. How can computational modeling predict its interactions in biological systems?

Q. What experimental approaches assess its stability under varying pH and temperature?

Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

Q. What methodologies resolve crystallographic disorder in its X-ray structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.